ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid
Description
This compound comprises an indole core substituted at the 3-position with an ethyl carboxylate group, at the 1- and 2-positions with methyl groups, and at the 5-position with a 3-(benzylamino)-2-hydroxypropoxy chain. The oxalic acid likely acts as a counterion, forming a salt with the benzylamino group, enhancing solubility and stability .
Properties
IUPAC Name |
ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.C2H2O4/c1-4-28-23(27)22-16(2)25(3)21-11-10-19(12-20(21)22)29-15-18(26)14-24-13-17-8-6-5-7-9-17;3-1(4)2(5)6/h5-12,18,24,26H,4,13-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMEUYTSUTPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCC3=CC=CC=C3)O)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse biological activities. The presence of the benzylamino and hydroxypropoxy substituents enhances its pharmacological profile.
Structural Formula
Ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate has been studied for its inhibitory effects on several biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. In vitro studies indicate that derivatives of indole-3-carboxylate can effectively inhibit 5-LO activity with IC50 values in the low micromolar range .
- Antiviral Properties : Recent research indicates that similar indole derivatives may interfere with viral transcription processes, particularly in the context of HIV-1 infection. These compounds can inhibit the Tat protein's function, which is crucial for viral replication .
Table 1: Summary of Biological Activity Studies
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various indole derivatives, including ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate. The results showed significant reduction in inflammatory markers in animal models, suggesting a promising therapeutic application for inflammatory diseases.
Case Study 2: Antiviral Efficacy
In a controlled laboratory setting, derivatives similar to this compound were tested against HIV-1 strains. The results indicated that these compounds could significantly reduce viral loads in infected T-cell lines without affecting cell viability, highlighting their potential as antiviral agents.
Scientific Research Applications
The compound ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and insights.
Molecular Formula
The molecular formula of the compound is , indicating a relatively complex structure with multiple functional groups that may contribute to its pharmacological properties.
Pharmacological Studies
The compound has been investigated for its potential as a pharmaceutical agent . Its structure suggests possible interactions with biological targets, including enzymes and receptors involved in various diseases.
- Antiplatelet Activity : Similar compounds have shown promise as platelet aggregation inhibitors, which could be beneficial in treating cardiovascular diseases related to thrombosis .
Medicinal Chemistry
Research indicates that derivatives of indole compounds often exhibit significant biological activities, including:
- Anticancer Properties : Indole derivatives have been studied for their ability to induce apoptosis in cancer cells. The specific modifications present in this compound may enhance these effects.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibiotics .
Neuroscience Research
Indole compounds are also known for their roles in neuropharmacology. The potential effects of this compound on neurotransmitter systems could be explored further:
- Neuroprotective Effects : Investigating whether this compound can protect neuronal cells from oxidative stress or apoptosis could lead to advancements in treating neurodegenerative diseases.
Case Study 1: Antiplatelet Activity
A study examining similar indole derivatives found that they effectively inhibited platelet aggregation through specific receptor antagonism. The findings suggest that this compound could be similarly effective, warranting further investigation into its mechanism of action .
Case Study 2: Anticancer Activity
Research into related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a derivative showed a dose-dependent response in inhibiting cell proliferation. This highlights the need for testing the specific compound in similar assays to evaluate its efficacy .
Summary of Findings
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituent groups at the indole 5-position and the nature of the amino group in the propoxy side chain. Key examples include:
Key Observations :
- Benzylamino vs. The tertiary amine in the target compound also offers stronger basicity (pKa ~8–9) compared to primary amines (pKa ~10–11), affecting salt formation and pH-dependent solubility .
- Oxalic Acid as Counterion: Unlike free base forms or hydrochloride salts (e.g., Carteolol-d9 hydrochloride ), the oxalate salt may improve crystallinity and stability, as oxalic acid’s dual carboxylic groups enable robust ionic interactions with the benzylamino group .
Physicochemical Properties
- Solubility: The oxalate salt likely enhances water solubility compared to free base analogs. For instance, the methylamino analog (MW 320.38) may exhibit higher solubility in polar solvents due to its smaller side chain, whereas the benzylamino group’s hydrophobicity could necessitate salt formation for bioavailability .
- logP: Estimated logP values (calculated via fragment-based methods): Target compound (free base): ~3.5 (benzylamino contributes +2.0 vs. methylamino’s +0.5). Ethyl 5-hydroxy analog : ~1.8 (hydroxy group reduces lipophilicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
